molecular formula C11H14N2O B1617413 beta-Amino-1H-indole-3-propanol CAS No. 526-53-4

beta-Amino-1H-indole-3-propanol

Cat. No.: B1617413
CAS No.: 526-53-4
M. Wt: 190.24 g/mol
InChI Key: UDQCRUSSQAXPJY-UHFFFAOYSA-N
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Description

Beta-Amino-1H-indole-3-propanol, also known as this compound, is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-amino-3-(1H-indol-3-yl)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in the metabolism of amino acids and neurotransmitters . The nature of these interactions often involves the binding of 2-amino-3-(1H-indol-3-yl)propan-1-ol to the active sites of these enzymes, thereby influencing their activity and the overall metabolic pathways.

Cellular Effects

The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For example, 2-amino-3-(1H-indol-3-yl)propan-1-ol can modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell.

Molecular Mechanism

At the molecular level, 2-amino-3-(1H-indol-3-yl)propan-1-ol exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression levels of various genes, thereby affecting cellular functions and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol have been studied over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that 2-amino-3-(1H-indol-3-yl)propan-1-ol can maintain its activity over extended periods, although its effects may diminish due to gradual degradation.

Dosage Effects in Animal Models

The effects of 2-amino-3-(1H-indol-3-yl)propan-1-ol vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity or improved cellular function . At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal metabolic processes.

Metabolic Pathways

2-amino-3-(1H-indol-3-yl)propan-1-ol is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of amino acids and neurotransmitters . These interactions can influence metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

The transport and distribution of 2-amino-3-(1H-indol-3-yl)propan-1-ol within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the movement of the compound across cellular membranes and its accumulation in specific cellular compartments.

Subcellular Localization

The subcellular localization of 2-amino-3-(1H-indol-3-yl)propan-1-ol is determined by targeting signals and post-translational modifications . These mechanisms direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects.

Properties

IUPAC Name

2-amino-3-(1H-indol-3-yl)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O/c12-9(7-14)5-8-6-13-11-4-2-1-3-10(8)11/h1-4,6,9,13-14H,5,7,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDQCRUSSQAXPJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(CO)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00967028
Record name 2-Amino-3-(1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

526-53-4
Record name Tryptophanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=526-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tryptophanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Amino-3-(1H-indol-3-yl)propan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00967028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β-amino-1H-indole-3-propanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.631
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

The title compound was prepared from tryptophan according to Method D and was isolated as a solid in 92% yield. δH (MeOD-d3) 7.46 (1H, d, J 7.9 Hz), 7.21 (1H, d, J 8.0 Hz), 6.96 (3H, m), 3.79 (1H, dd, J 11.3 and 3.6 Hz), 3.54 (1H, dd, J 11.2 and 6.2 Hz), 3.05 (1H, m), 2.80 (1H, m), 2.61 (1H, m). Note: exchangeable protons not evident in MeOD.
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Yield
92%

Synthesis routes and methods II

Procedure details

L Tryptophan (10.2 g) was cautiously added in portions to a stirred solution of lithium aluminium hydride in tetrahydrofuran (1M, 150 ml). The reaction was stirred for 72 hours and then heated to reflux for 1 hour. The reaction mixture was cooled and then quenched carefully with 2N sodium hydroxide (150 ml). Ethyl acetate (500 ml) was added and the mixture was filtered through a pad of Celite. The organic phase was washed with water, dried (MgSO4) and evaporated to yield the crude title compound.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
beta-Amino-1H-indole-3-propanol
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Reactant of Route 6
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